Cas no 1691992-68-3 (2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine)

2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine
- 1691992-68-3
- EN300-1829859
- [2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine
-
- インチ: 1S/C12H14F3N/c1-12(2)7(5-16)10(12)6-3-8(13)11(15)9(14)4-6/h3-4,7,10H,5,16H2,1-2H3
- InChIKey: MACYZKOLHRBUEY-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=C(C=1)C1C(CN)C1(C)C)F)F
計算された属性
- 精确分子量: 229.10783394g/mol
- 同位素质量: 229.10783394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.6
2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829859-0.25g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1829859-0.5g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1829859-1.0g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1829859-5.0g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1829859-1g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1829859-5g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1829859-0.1g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1829859-0.05g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1829859-10g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1829859-2.5g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 2.5g |
$2071.0 | 2023-09-19 |
2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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7. Book reviews
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8. Back matter
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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10. Caper tea
2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamineに関する追加情報
Introduction to 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine (CAS No. 1691992-68-3) and Its Emerging Applications in Chemical Biology
The compound 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine (CAS No. 1691992-68-3) represents a fascinating intersection of structural complexity and biological potential. As a molecule featuring a cyclopropyl core substituted with a trifluorophenyl group and an amine functionality, it has garnered attention in the field of chemical biology due to its unique structural motifs and potential pharmacological properties. This introduction delves into the molecular characteristics of this compound, explores its synthetic pathways, and discusses its relevance in the context of contemporary research.
The structural framework of 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine is distinguished by its cyclopropyl ring, which introduces significant steric constraints while maintaining a rigid three-membered carbon cycle. This cyclopropyl moiety is further functionalized with a trifluorophenyl group at the 3-position and an amine substituent at the 1-position. The presence of fluorine atoms in the trifluorophenyl group not only enhances lipophilicity but also introduces electronic effects that can modulate the compound's interactions with biological targets. The amine functionality serves as a versatile handle for further derivatization, enabling the synthesis of analogues with tailored properties.
From a synthetic perspective, the preparation of 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine involves multi-step organic transformations that highlight the challenges and opportunities in constructing complex heterocyclic systems. The synthesis typically begins with the formation of the cyclopropyl scaffold, followed by functionalization at the desired positions. Key steps include nucleophilic substitution reactions to introduce the trifluorophenyl group and subsequent amination reactions to incorporate the amine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the cyclopropyl ring.
The biological relevance of 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine stems from its potential to interact with various biological targets. The combination of steric hindrance from the cyclopropyl ring and electronic effects from the trifluorophenyl group makes it an attractive candidate for drug discovery efforts. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurological disorders. The amine functionality further extends its utility as a scaffold for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their unique physicochemical properties and improved bioavailability. The trifluorophenyl group in 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine contributes to these advantages by increasing metabolic stability and enhancing membrane permeability. These characteristics are particularly valuable in medicinal chemistry where optimizing pharmacokinetic profiles is crucial for developing effective therapeutic agents. Furthermore, fluorine atoms can influence hydrogen bonding interactions, making fluorinated compounds promising candidates for modulating protein-ligand binding affinities.
Current research efforts are focused on exploring the pharmacological potential of 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine through structure-activity relationship (SAR) studies. By systematically modifying various substituents on the molecule, researchers aim to identify derivatives with improved efficacy and reduced side effects. Computational modeling techniques such as molecular docking have been instrumental in predicting binding interactions between this compound and potential targets. These studies not only provide insights into the mechanisms of action but also guide the design of next-generation molecules with enhanced therapeutic properties.
The application of high-throughput screening (HTS) technologies has further accelerated the discovery process for compounds like 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine. HTS allows for rapid evaluation of large libraries of compounds against diverse biological assays, enabling identification of lead candidates with high precision. In conjunction with HTS, advances in mass spectrometry have facilitated detailed characterization of metabolites and interaction profiles post-administration. These technologies collectively contribute to a more comprehensive understanding of how this compound behaves within biological systems.
The role of computational chemistry in drug discovery cannot be overstated when discussing compounds like 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine. Molecular dynamics simulations and quantum mechanical calculations provide critical insights into conformational dynamics and electronic structure-function relationships. These computational approaches complement experimental data by offering predictive models that can guide synthetic modifications aimed at optimizing pharmacological activity. The integration of computational methods into drug development pipelines has significantly reduced time-to-market for novel therapeutics while improving their overall quality.
Future directions in research on 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine include exploring its potential as an intermediate in biocatalytic processes where enzymes can be engineered to facilitate complex transformations under mild conditions. Additionally; investigating its role in developing probes for studying protein-protein interactions may open new avenues for understanding disease mechanisms at a molecular level; The combination;of innovative synthetic strategies;with advanced analytical techniques promises;to unlock new possibilities;for harnessing this compound's;unique properties;in both academic research;and industrial applications.
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